2-Chloro-6-(2-methylprop-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(2-methylprop-1-en-1-yl)phenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a phenol ring. This specific compound has a chlorine atom at the 2-position and a 2-methylprop-1-en-1-yl group at the 6-position of the phenol ring. Chlorophenols are known for their use in various industrial applications, including pesticides, herbicides, and disinfectants .
Vorbereitungsmethoden
The synthesis of 2-Chloro-6-(2-methylprop-1-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the electrophilic halogenation of phenol with chlorine. The reaction conditions typically include the use of a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired position .
Industrial production methods may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials.
Analyse Chemischer Reaktionen
2-Chloro-6-(2-methylprop-1-en-1
Eigenschaften
CAS-Nummer |
53889-58-0 |
---|---|
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
2-chloro-6-(2-methylprop-1-enyl)phenol |
InChI |
InChI=1S/C10H11ClO/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-6,12H,1-2H3 |
InChI-Schlüssel |
BRBLTEVGEHYFCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C(=CC=C1)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.